physical and chemical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene
physical and chemical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3,4-Tetrachloro-5,6-dimethylbenzene
Section 1: Introduction and Overview
1,2,3,4-Tetrachloro-5,6-dimethylbenzene is a halogenated aromatic hydrocarbon. As a polychlorinated benzene derivative, its chemical behavior is largely defined by the electron-withdrawing nature of the four chlorine atoms and the presence of two adjacent methyl groups on the aromatic ring. This substitution pattern renders the compound relatively unreactive towards further electrophilic substitution and imparts specific physical properties, such as low aqueous solubility and a high melting point.[1]
This guide serves as a comprehensive technical resource for researchers and scientists, providing available data on the physicochemical properties, a logical synthetic approach, detailed analytical protocols for characterization, and essential safety information for 1,2,3,4-tetrachloro-5,6-dimethylbenzene. Due to its status as a highly specific and not widely commercialized chemical, some experimental data is sparse; therefore, this guide also incorporates reasoned theoretical insights and methodologies based on established principles for analogous compounds.
Section 2: Molecular Structure and Identification
The structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene consists of a central benzene ring substituted with four chlorine atoms and two methyl groups on adjacent carbons. This specific arrangement of substituents is critical to its identity and properties.
Caption: Molecular structure of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.
Table 1: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,4-Tetrachloro-5,6-dimethylbenzene | EPA[2] |
| Synonym | Tetrachloro-o-xylene | EPA[2] |
| CAS Number | 877-08-7 | EPA[2] |
| Molecular Formula | C₈H₆Cl₄ | EPA[2] |
| Molecular Weight | 243.95 g/mol | EPA[2] |
| InChI | 1S/C8H6Cl4/c1-3-4(2)6(10)8(12)7(11)5(3)9/h1-2H3 | EPA[2] |
| SMILES | CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C | EPA[2] |
Section 3: Physical Properties
The physical properties of 1,2,3,4-tetrachloro-5,6-dimethylbenzene are characteristic of a solid, non-volatile, chlorinated aromatic compound. Its high melting point is indicative of a stable crystal lattice structure.
Table 2: Physical Property Data
| Property | Value | Comments | Source |
|---|---|---|---|
| Appearance | White needle-like crystals; powdered or flaked solid | - | ChemicalBook[1] |
| Melting Point | 277°C | The compound sublimes at this temperature. | ChemicalBook[1] |
| Boiling Point | Data not available | Expected to be high due to molecular weight and polarity. | - |
| Solubility | Insoluble in water.[1] Soluble in hot ethanol, ether, benzene, and carbon tetrachloride.[1] Slightly soluble in cold ethanol.[1] | Typical for nonpolar, highly chlorinated organic solids. | ChemicalBook[1] |
| Fire Hazard | Non-combustible | Substance does not burn but may decompose upon heating. | ChemicalBook[1] |
Section 4: Chemical Properties and Reactivity Profile
The chemical reactivity of 1,2,3,4-tetrachloro-5,6-dimethylbenzene is significantly attenuated compared to its non-chlorinated parent, o-xylene.
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General Reactivity : As a simple aromatic halogenated organic compound, it is very unreactive.[1] The reactivity of halogenated aromatics generally decreases with an increased degree of halogen substitution.[1] The four electron-withdrawing chlorine atoms deactivate the benzene ring, making it resistant to further electrophilic attack.
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Incompatibilities : The compound may be incompatible with strong oxidizing and reducing agents.[1] It may also be incompatible with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]
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Thermal Decomposition : While non-combustible, the substance may decompose when subjected to high heat, producing corrosive and/or toxic fumes, including hydrogen chloride and other potentially hazardous gases.[1]
Section 5: Synthesis and Mechanistic Considerations
The proposed pathway involves the electrophilic aromatic substitution of o-xylene using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃). The methyl groups are ortho-, para-directing, but under forcing conditions (excess chlorine, elevated temperature), substitution will occur at all available ring positions.
Caption: Proposed synthetic pathway for 1,2,3,4-tetrachloro-5,6-dimethylbenzene.
Causality Behind the Method:
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Reactant Choice : o-Xylene is the logical precursor as it already contains the required C₈ aromatic skeleton with the correct dimethyl substitution pattern.
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Reagent Choice : Chlorine gas is the chlorinating agent, and a Lewis acid like FeCl₃ is essential to polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺ character) required to overcome the activation energy for substitution on the benzene ring.
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Reaction Conditions : Exhaustive chlorination requires harsh or "forcing" conditions, such as an excess of the chlorinating agent and potentially elevated temperatures, to drive the reaction to completion and overcome the deactivating effect of the chlorine atoms added in earlier steps. A significant challenge in this synthesis would be controlling the regioselectivity to obtain the desired isomer as the major product, as a mixture of other tetrachlorinated and lesser-chlorinated isomers is likely.
Section 6: Analytical Characterization and Protocols
Given the potential for isomeric impurities in its synthesis, rigorous analytical characterization is paramount to confirm the identity and purity of 1,2,3,4-tetrachloro-5,6-dimethylbenzene.
Protocol 6.1: Purity Assessment and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC is an ideal technique for separating volatile and semi-volatile compounds like chlorinated benzenes, allowing for the resolution of different isomers. Mass spectrometry provides definitive structural information based on the molecular weight and fragmentation pattern of the molecule, which serves as a chemical "fingerprint."
Caption: Experimental workflow for GC-MS analysis.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 1 mg of the synthesized material and dissolve it in 1 mL of a high-purity volatile solvent such as hexane or dichloromethane.
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Instrument Setup (Example Parameters):
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GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane column.
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Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Injector: 250°C, split ratio 50:1.
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MS Transfer Line: 280°C.
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Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
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Mass Analyzer: Scan range of m/z 40-450.
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Injection: Inject 1 µL of the prepared sample into the GC.
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Data Analysis:
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Identify the peak corresponding to the product.
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Examine the mass spectrum for the molecular ion peak cluster. Due to the presence of four chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), a characteristic isotopic pattern will be observed.
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Integrate the area of all peaks in the chromatogram to determine the purity of the target compound.
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Protocol 6.2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for unambiguously determining the precise substitution pattern of aromatic isomers. ¹H NMR will confirm the chemical environment of the methyl protons, while ¹³C NMR will confirm the number and type of carbon atoms in the molecule.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
-
Acquire a proton spectrum on a 400 MHz or higher spectrometer.
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Expected Spectrum: Due to molecular symmetry, the two methyl groups are chemically equivalent. Therefore, a single sharp singlet should be observed in the aromatic methyl region (δ ≈ 2.2-2.6 ppm), integrating to 6 protons. The absence of any signals in the aromatic proton region (δ ≈ 7-8 ppm) confirms the full substitution of the benzene ring's hydrogen atoms.
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-
¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Expected Spectrum: Eight distinct carbon signals are expected:
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One signal for the two equivalent methyl carbons (δ ≈ 15-25 ppm).
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Six unique signals for the aromatic carbons, with four signals corresponding to carbons bonded to chlorine and two corresponding to carbons bonded to methyl groups. The chemical shifts will be in the typical aromatic region (δ ≈ 120-150 ppm).
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Section 7: Safety, Handling, and Toxicology
1,2,3,4-Tetrachloro-5,6-dimethylbenzene is classified as a toxic substance, and appropriate safety precautions are mandatory.[1]
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Health Hazards : The material is considered toxic. Inhalation, ingestion, or skin contact may cause severe injury or death.[1] The effects of exposure may be delayed.[1] Contact with molten material can cause severe burns.[1] Analogous compounds like tetrachlorobenzenes are known to be irritants and can cause damage to the liver and kidneys upon high exposure.[3]
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear chemical safety goggles or a face shield.[4]
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Skin Protection : Wear impervious gloves (e.g., nitrile) and protective clothing to prevent any skin contact.[4]
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Respiratory Protection : Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dusts are generated, a particulate respirator may be necessary.
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Handling and Storage :
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Spill and Disposal Procedures :
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In case of a spill, avoid generating dust.[4] Use dry clean-up procedures and place the material in a sealed container for disposal.[4]
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Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Dispose of contents/container to an approved waste disposal plant.
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Section 8: References
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Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]
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1,2,3,4-Tetrachloro-5,6-Dimethylbenzylene — Chemical Substance Information. NextSDS. [Link]
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Benzene, 1,2,3,4-tetrachloro-5,6-dimethyl-. Substance Details - SRS - EPA. [Link]
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Chemical Properties of Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl- (CAS 877-09-8). Cheméo. [Link]
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Fact sheet: 1,2,3,4-tetrachlorobenzene. Public Services and Procurement Canada. [Link]
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Benzene, 1,2,3,5-tetrachloro-4,6-dimethyl-. NIST Chemistry WebBook. [Link]
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Tetrachlorobenzene. Wikipedia. [Link]
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Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. (2022, October 5). ACS Omega. [Link]
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Benzene, 1,2,4,5-tetrachloro-3,6-dimethyl-. NIST Chemistry WebBook. [Link]
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Benzene, 1,2,4,5-tetrachloro-3,6-dimethoxy-. NIST Chemistry WebBook. [Link]
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Synthesis of derivatives of 2, 3, 5, 6-tetrachloromethylbenzene. ResearchGate. [Link]
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Tetrachloro-m-xylene | C8H6Cl4 | CID 70139. PubChem - NIH. [Link]
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Right to Know Hazardous Substance Fact Sheet: 1,2,4,5-Tetrachlorobenzene. NJ.gov. [Link]
